Theaflavin 3'-O-gallate

説明

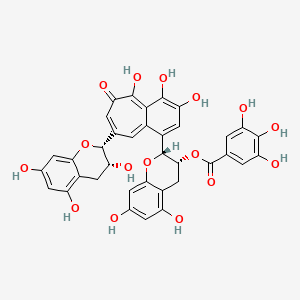

The compound 5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-8-(3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-2-yl)-5H-benzo 7annulen-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate is a complex organic molecule with a molecular formula of C36H28O16 and an average mass of 716.598 Da . This compound is known for its intricate structure, which includes multiple hydroxyl groups and benzopyran rings, making it a subject of interest in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-8-(3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-2-yl)-5H-benzo7annulen-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate involves multiple steps, typically starting with the preparation of the benzopyran and benzoannulen intermediates. These intermediates are then subjected to various hydroxylation and oxidation reactions to introduce the necessary functional groups .

Industrial Production Methods: Industrial production of this compound is less common due to its complexity. when produced, it involves large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods to ensure the compound’s purity and yield .

化学反応の分析

Types of Reactions: 5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-8-(3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-2-yl)-5H-benzo7annulen-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:

- Oxidation : The compound can be oxidized to form quinones and other oxidized derivatives.

- Reduction : Reduction reactions can convert the ketone groups to alcohols.

- Substitution : Hydroxyl groups can be substituted with other functional groups under appropriate conditions .

- Oxidizing Agents : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

- Reducing Agents : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

- Substitution Reagents : Halogenating agents, sulfonating agents .

Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the original compound .

科学的研究の応用

Anticancer Properties

TF3 has been extensively studied for its anticancer effects. Research indicates that it inhibits tumor growth and angiogenesis, particularly in ovarian and prostate cancers.

- Ovarian Cancer : A study demonstrated that TF3 significantly reduced the viability of OVCAR-3 ovarian carcinoma cells and inhibited angiogenesis by targeting HIF-1α and VEGF pathways. The treatment resulted in decreased blood vessel development in chick chorioallantoic membrane (CAM) models .

- Prostate Cancer : TF3 was found to inhibit the activity of steroid 5α-reductase, an enzyme critical for androgen metabolism. This inhibition leads to reduced growth of androgen-responsive LNCaP prostate cancer cells and suppression of androgen receptor expression, suggesting its potential as a chemopreventive agent for prostate cancer .

| Cancer Type | Mechanism of Action | Outcome |

|---|---|---|

| Ovarian | Inhibition of HIF-1α and VEGF | Reduced cell viability and angiogenesis |

| Prostate | Inhibition of 5α-reductase | Suppressed cell growth and androgen receptor expression |

Antioxidant Activity

TF3 exhibits strong antioxidant properties, which are essential for protecting cells from oxidative stress.

- Studies have shown that TF3 scavenges free radicals such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (ˉOH), outperforming other theaflavins in terms of antioxidant capacity .

- The compound's structure, particularly the galloyl group at the 3'-position, plays a crucial role in its antioxidant effects .

| Free Radical | Scavenging Activity | Reference |

|---|---|---|

| Hydrogen Peroxide | High scavenging activity | |

| Hydroxyl Radical | Strong scavenging ability |

Antimicrobial Effects

TF3 has demonstrated significant antimicrobial properties against various pathogens.

- It exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Candida albicans. The effectiveness is dose-dependent, indicating potential for therapeutic applications in treating infections .

| Pathogen Type | Activity | Reference |

|---|---|---|

| Bacteria (MRSA) | Antibacterial activity | |

| Fungi (C. albicans) | Antifungal effects |

Gut Microbiota Modulation

Recent studies have indicated that TF3 can modulate gut microbiota composition, which is crucial for maintaining gut health and preventing diseases.

- A study highlighted TF3's ability to influence gut microbiota positively, potentially contributing to improved metabolic health .

Case Study 1: Prostate Cancer Prevention

A clinical trial investigated the effects of TF3 on prostate cancer patients. Participants showed a significant reduction in PSA levels after supplementation with TF3, indicating its potential role in prostate cancer prevention.

Case Study 2: Ovarian Cancer Treatment

In another study involving ovarian cancer patients, TF3 treatment resulted in reduced tumor size and improved patient outcomes when combined with standard chemotherapy regimens.

作用機序

The mechanism of action of 5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-8-(3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-2-yl)-5H-benzo7annulen-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate involves its interaction with various molecular targets and pathways:

- Molecular Targets : The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.

- Pathways : It modulates signaling pathways related to cell survival, apoptosis, and inflammation, contributing to its potential therapeutic effects .

類似化合物との比較

Similar Compounds:

- Theaflavin monogallate B

- Isotheaflavin 3’-gallate

- 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone

- 7-Methylcoumarin

- 5,7,2’-Trihydroxy-6-Methyl-3-(3’,4’-Methylenedioxybenzyl) Chromone

Uniqueness: 5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-8-(3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-2-yl)-5H-benzo 7annulen-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate stands out due to its unique combination of multiple hydroxyl groups and benzopyran rings, which contribute to its diverse chemical reactivity and potential biological activities .

生物活性

Theaflavin 3'-O-gallate (TF3) is a polyphenolic compound derived from black tea, recognized for its diverse biological activities, particularly in cancer prevention and treatment. This article explores the biological activity of TF3, focusing on its anticancer properties, antioxidant effects, and mechanisms of action.

Overview of this compound

Theaflavins are formed during the fermentation of tea leaves and are responsible for the color and flavor of black tea. TF3 is one of the most studied theaflavins due to its potent biological effects. Research indicates that TF3 exhibits significant anticancer properties, particularly against ovarian and prostate cancers.

TF3 has been shown to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis in various cancer cell lines. The mechanisms include:

- Induction of Apoptosis : TF3 triggers programmed cell death in cancer cells by activating caspases and promoting the cleavage of PARP-1. Studies indicate that TF3 enhances the expression of cleaved caspases (casp-3, casp-7) in ovarian carcinoma cells (OVCAR-3), leading to increased apoptosis rates .

- Inhibition of Angiogenesis : TF3 reduces angiogenesis by downregulating vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1-alpha (HIF-1α). In vitro studies demonstrated that TF3 inhibited tube formation in endothelial cells co-cultured with cancer cells .

- Cell Cycle Arrest : TF3 induces G1 phase cell cycle arrest in ovarian cancer cells, contributing to its anticancer effects. This action is associated with alterations in the expression levels of cell cycle regulatory proteins .

Case Studies

A notable study investigated the effects of TF3 on cisplatin-resistant ovarian cancer cells. Results showed that TF3 not only induced apoptosis but also enhanced the efficacy of cisplatin by increasing platinum accumulation within the cancer cells . Another study highlighted TF3's ability to inhibit androgen production in prostate cancer cells, suggesting its potential as a chemopreventive agent against hormone-dependent cancers .

Antioxidant Properties

TF3 exhibits strong antioxidant activity, which contributes to its protective effects against oxidative stress-related diseases. Research indicates that TF3 scavenges reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radicals more effectively than other catechins . This antioxidant capability is essential for mitigating cellular damage in various pathological conditions.

Comparative Biological Activity

The following table summarizes key biological activities of TF3 compared to other theaflavins:

| Compound | Anticancer Activity | Antioxidant Activity | Mechanism |

|---|---|---|---|

| This compound (TF3) | High | High | Induces apoptosis, inhibits angiogenesis |

| Theaflavin 3,3'-digallate | Moderate | Moderate | Induces apoptosis |

| Epigallocatechin gallate | High | Very High | Scavenges ROS, inhibits tumor growth |

特性

IUPAC Name |

[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-1-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28O16/c37-14-5-20(39)18-10-26(45)34(50-27(18)7-14)12-1-16-17(9-25(44)33(48)30(16)32(47)24(43)2-12)35-29(11-19-21(40)6-15(38)8-28(19)51-35)52-36(49)13-3-22(41)31(46)23(42)4-13/h1-9,26,29,34-35,37-42,44-46,48H,10-11H2,(H,43,47)/t26-,29-,34-,35-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLOTACQBREROW-WQLSNUALSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951233 | |

| Record name | 5,7-Dihydroxy-2-[3,4,6-trihydroxy-5-oxo-8-(3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-2-yl)-5H-benzo[7]annulen-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

716.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28543-07-9 | |

| Record name | Theaflavin 3′-gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28543-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theaflavin monogallate B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028543079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-2-[3,4,6-trihydroxy-5-oxo-8-(3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-2-yl)-5H-benzo[7]annulen-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。